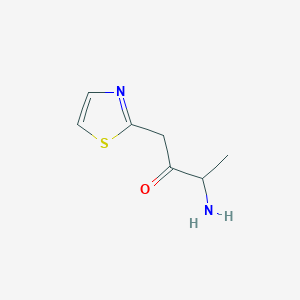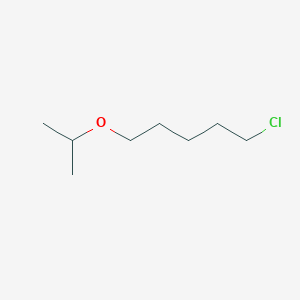
1-Chloro-5-(propan-2-yloxy)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-(propan-2-yloxy)pentane is an organic compound with the molecular formula C₈H₁₇ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and an isopropoxy group attached to a pentane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-(propan-2-yloxy)pentane can be synthesized through the reaction of 1-chloropentane with isopropanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-(propan-2-yloxy)pentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or ketones under strong oxidizing conditions.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Corresponding ethers, amines, or thiols.
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohols.
Scientific Research Applications
1-Chloro-5-(propan-2-yloxy)pentane is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving the modification of biological molecules or as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the ether linkage can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific application and the nature of the reactants involved .
Comparison with Similar Compounds
1-Chloro-5-(methoxy)pentane: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Chloro-5-(ethoxy)pentane: Contains an ethoxy group instead of an isopropoxy group.
1-Chloro-5-(butoxy)pentane: Features a butoxy group in place of the isopropoxy group.
Uniqueness: 1-Chloro-5-(propan-2-yloxy)pentane is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable in specific synthetic and industrial applications .
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-5-propan-2-yloxypentane |
InChI |
InChI=1S/C8H17ClO/c1-8(2)10-7-5-3-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
NWDFINNWCXIOQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


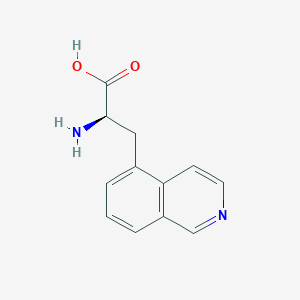
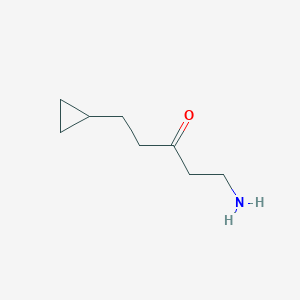


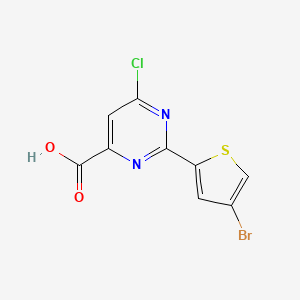


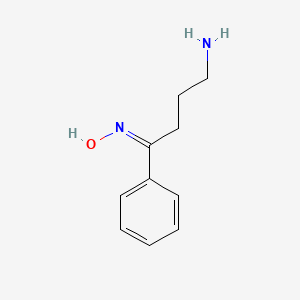
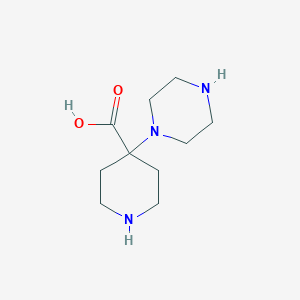
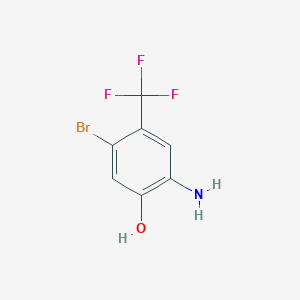
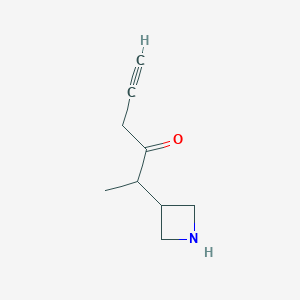
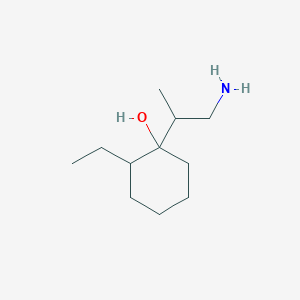
![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
